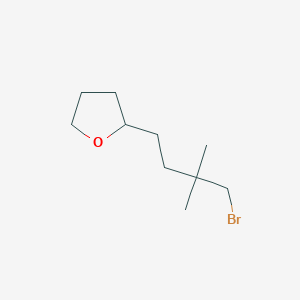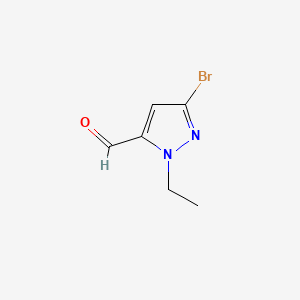
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound that contains a pyrazole ring substituted with a bromine atom at the third position, an ethyl group at the first position, and an aldehyde group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-ethyl-1H-pyrazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require careful control of temperature and reaction time to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: These reactions often require acidic or basic catalysts and solvents like ethanol or methanol.
Major Products
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.
Condensation Reactions: Products include imines and hydrazones.
科学的研究の応用
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the design of probes and inhibitors for studying biological processes.
Agrochemicals: It can be used in the synthesis of compounds with potential herbicidal or pesticidal activity.
作用機序
The mechanism of action of 3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and aldehyde group can form covalent bonds or participate in non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
3-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-bromo-1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ester group instead of an aldehyde group.
Uniqueness
3-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazole ring
特性
CAS番号 |
2803863-68-3 |
|---|---|
分子式 |
C6H7BrN2O |
分子量 |
203.04 g/mol |
IUPAC名 |
5-bromo-2-ethylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-5(4-10)3-6(7)8-9/h3-4H,2H2,1H3 |
InChIキー |
PBAKAQGBUYYVQW-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=CC(=N1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


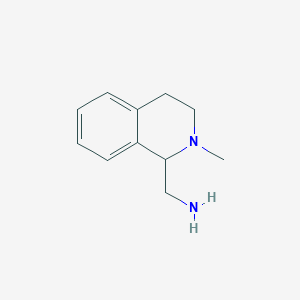
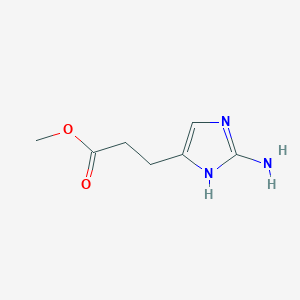

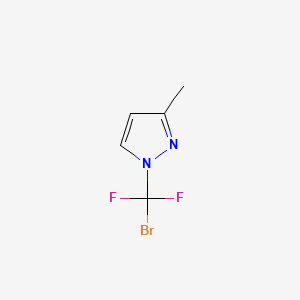
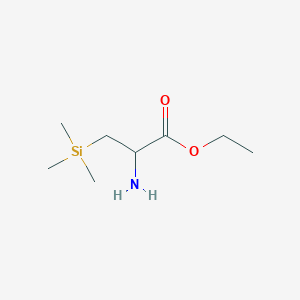
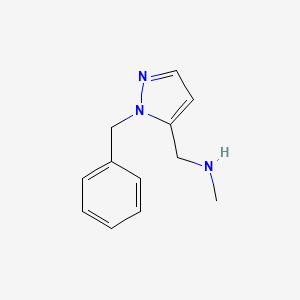
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
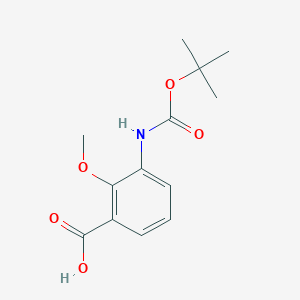
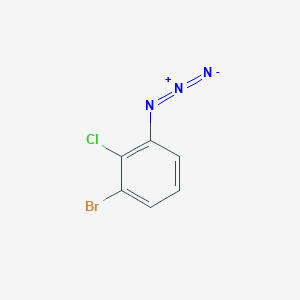
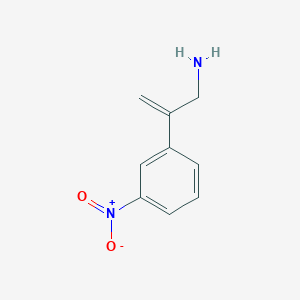


![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)
